molecular formula C15H13N3OS B12502182 3-cyclopropyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-cyclopropyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12502182
M. Wt: 283.4 g/mol
InChI Key: BDAHIRXUFHXCKL-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-hydroxy-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-hydroxy-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed direct ortho C–H arylation has been reported for similar pyrrolo[3,2-d]pyrimidine derivatives . This method involves the use of palladium catalysts and aryl halides under specific conditions to achieve the desired cyclization and functionalization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-hydroxy-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and cyclopropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups to the phenyl or cyclopropyl rings.

Scientific Research Applications

3-cyclopropyl-4-hydroxy-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as a potential drug candidate.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-hydroxy-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, which are the basis for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-4-hydroxy-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione is unique due to its specific functional groups and the cyclopropyl ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

3-cyclopropyl-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H13N3OS/c19-14-13-12(17-15(20)18(14)10-6-7-10)11(8-16-13)9-4-2-1-3-5-9/h1-5,8,10,16H,6-7H2,(H,17,20)

InChI Key

BDAHIRXUFHXCKL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S

Origin of Product

United States

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